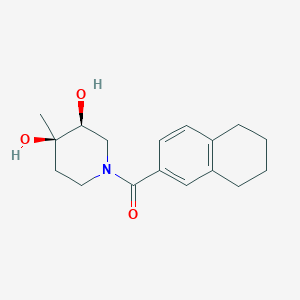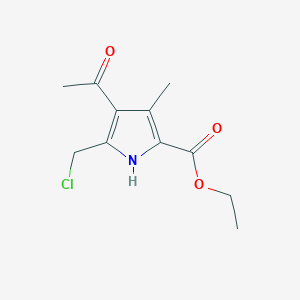![molecular formula C13H15N3O3S2 B5604264 4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B5604264.png)
4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to the one , often involves strategies aimed at incorporating the sulfonamide moiety into diverse chemical backbones. For instance, the literature documents various approaches for synthesizing sulfonamide compounds with significant antitumor activity, highlighting the utility of these methodologies in generating compounds with potential therapeutic applications (Carta, Scozzafava, & Supuran, 2012).
Applications De Recherche Scientifique
Synthesis and Properties in Polymer Chemistry
In the field of polymer chemistry, derivatives of 4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide show promise in the synthesis of novel materials. For instance, compounds containing pyridine and sulfone moieties have been synthesized for creating soluble fluorinated polyamides. These polymers are noted for their excellent solubility in organic solvents, high glass transition temperatures, and superior thermal stability (Liu et al., 2013).
Application in Sensing and Detection Technologies
The compound has also found application in the development of fluorescent probes for selective detection. For example, a study describes a new design of reaction-based fluorescent probe using components like N-butyl-4-amino-1,8-naphthalimide and 2,4-dinitrobenzenesulfonamide for discriminating thiophenols over aliphatic thiols (Wang et al., 2012).
In Analytical Biochemistry
In analytical biochemistry, derivatives of this compound have been used as chromophoric reagents for detecting amino acids at picomole levels, offering a method for analyzing modified amino acids (Malencik et al., 1990).
In Organic Synthesis
Organic synthesis utilizes such compounds in the construction of complex molecules. For example, aromatic nucleophilic substitution reactions involving primary or secondary amines in organic solvents have been explored using derivatives of this compound (Sekiguchi et al., 1988).
Investigation of Tautomeric Behavior
Research on tautomeric behavior of molecules, especially in sulfonamide derivatives, has employed this compound. Such studies are significant in bioorganics and medicinal chemistry, as molecular conformation or tautomeric forms are closely related to pharmaceutical and biological activities (Erturk et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-16(2)21(18,19)11-6-12(20-9-11)13(17)15-8-10-4-3-5-14-7-10/h3-7,9H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURIZYHCUYMVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5604196.png)



![4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5604223.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5604231.png)

![methyl 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5604257.png)

![2-(ethylamino)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-5-pyrimidinecarboxamide](/img/structure/B5604270.png)

![N-1,3-benzothiazol-2-yl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5604283.png)
